![molecular formula C24H37ClN2O3S B15346578 [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride CAS No. 73744-58-8](/img/structure/B15346578.png)
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride is a complex organic compound that features prominently in biochemical and pharmaceutical research. It contains a thiazolium moiety linked to a hydroxylated cyclopenta[a]phenanthrene structure, and it is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride generally involves multi-step organic synthesis procedures:
Thiazole Synthesis: : This step includes the formation of the thiazolium ring, typically through the cyclization of a thioamide with a haloketone under basic conditions.
Steroidal Backbone Formation: : Utilizing techniques such as Diels-Alder reactions or Grignard reactions to form the tetradecahydrocyclopenta[a]phenanthren backbone.
Hydroxylation and Acetylation:
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is paramount to maximize yield and purity:
High-Pressure Reactors: : To ensure complete cyclization and backbone formation, reactions are often conducted in high-pressure reactors.
Catalytic Processes: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Industrial purification techniques such as crystallization, chromatography, or recrystallization are employed to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: : Hydrogenation can reduce the thiazolium ring to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst (H₂/Pd).
Substitution Reagents: : Halogenating agents like bromine (Br₂) or iodine (I₂), nucleophiles like ammonia (NH₃).
Major Products Formed
Oxidation: : Formation of thiazole ketones or aldehydes.
Reduction: : Formation of tetrahydrothiazoles.
Substitution: : Formation of halogenated thiazoles.
科学的研究の応用
Chemistry
The compound is used as a precursor in the synthesis of other complex organic molecules, offering a platform for studying reaction mechanisms and exploring novel chemical transformations.
Biology
In biological research, it serves as a molecular probe to investigate enzyme activities, particularly those involving thiazole and steroidal structures.
Medicine
Pharmacologically, the compound exhibits potential as an anti-inflammatory agent, an antimicrobial, and even in cancer research due to its ability to interact with specific cellular targets.
Industry
In industrial applications, it finds use in the development of new materials and catalysts, leveraging its unique chemical properties.
作用機序
Molecular Targets and Pathways
The compound primarily interacts with enzymes and receptors through its thiazolium ring, which can mimic natural substrates, thereby modulating biological pathways. The hydroxyl and acetate groups also enable interactions with hydrogen-bonding and acetylation sites within proteins and nucleic acids.
類似化合物との比較
When compared to other thiazole-containing compounds and steroidal structures, [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride stands out due to its unique combination of biological activity and synthetic versatility. Similar compounds include:
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-thiazol-2-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-oxazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
These comparisons highlight the specific chemical modifications that give rise to different biological activities and synthetic pathways.
特性
CAS番号 |
73744-58-8 |
|---|---|
分子式 |
C24H37ClN2O3S |
分子量 |
469.1 g/mol |
IUPAC名 |
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride |
InChI |
InChI=1S/C24H36N2O3S.ClH/c1-14(27)29-16-6-9-22(2)15(12-16)4-5-18-17(22)7-10-23(3)19(8-11-24(18,23)28)20-13-30-21(25)26-20;/h13,15-19,28H,4-12H2,1-3H3,(H2,25,26);1H/t15-,16+,17+,18-,19-,22+,23-,24+;/m1./s1 |
InChIキー |
ONQHWHBNAYEFMW-NNVCISIKSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
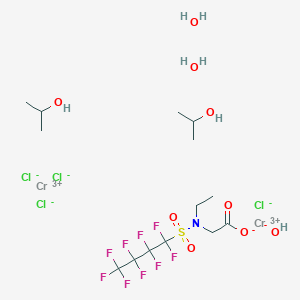
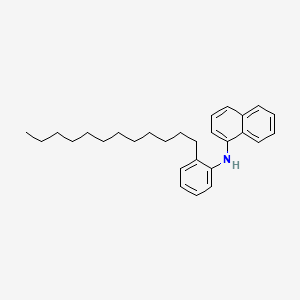
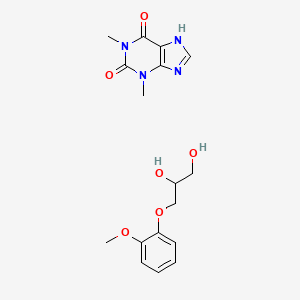
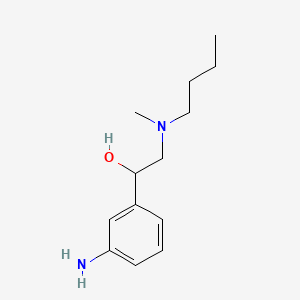
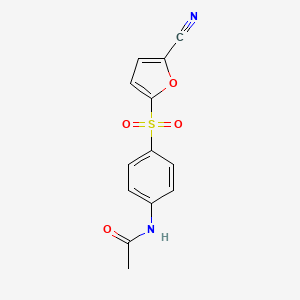


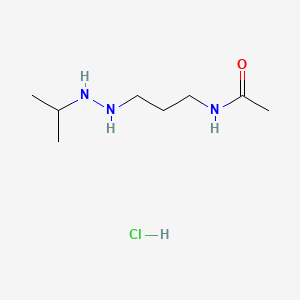

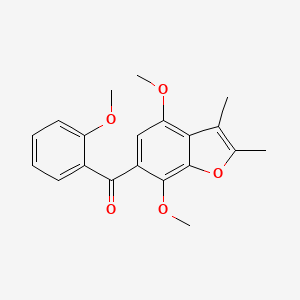
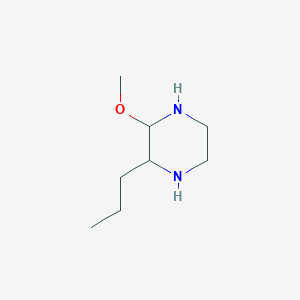
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)

